molecular formula C8H11BrN2 B1294239 3-Bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine CAS No. 701298-97-7

3-Bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine

Cat. No. B1294239
M. Wt: 215.09 g/mol
InChI Key: UWZONBZFTQTRBD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine derivatives has been explored through various methods. One approach involves the reaction of aryl-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-amines with 1-biphenyl-4-yl-2-bromoethanone to yield novel 1-aryl-3-biphenyl-4-yl-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium bromides and their 2,5-dehydrogenated analogues . Another method includes the reaction of 2-methylimidazoles and 2-methylbenzimidazole with a γ-bromomethyl enone, which upon cyclization under basic conditions, produces imidazolo[a]azepines . Additionally, the synthesis of pyrido[2,3-d]azepine derivatives has been achieved using a multicomponent reaction involving isatins, alkyl bromides, activated acetylenic compounds, and ammonium acetate in the presence of an ionic liquid and magnetic nanocomposites as a nanocatalyst .

Molecular Structure Analysis

The molecular structure of the synthesized compounds is characterized by the presence of the imidazo[1,2-a]azepine core, which is a bicyclic structure consisting of an imidazole ring fused to a seven-membered azepine ring. The derivatives synthesized in the studies mentioned include various substitutions on the imidazo[1,2-a]azepine core, which can influence the chemical and biological properties of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives are typically nucleophilic substitutions and cyclization reactions. The use of brominated precursors facilitates the formation of the imidazo[1,2-a]azepine ring through intramolecular attacks by nitrogen-containing groups. The presence of a base in the reaction mixture is crucial for the cyclization step to occur . The multicomponent reactions described in the synthesis of pyrido[2,3-d]azepine derivatives also involve the formation of multiple bonds in a single reaction step, showcasing the complexity and efficiency of these synthetic methods .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized imidazo[1,2-a]azepine derivatives are influenced by their molecular structure. The presence of the NH group in some of the synthesized pyridine derivatives, for example, imparts potential antioxidant properties, as evidenced by radical trapping and ferric reduction experiments . The antibacterial and antifungal activities of some derivatives have been demonstrated, with promising activity against pathogens such as Staphylococcus aureus, Cryptococcus neoformans, and Candida albicans . The synthesis methods employed also highlight the advantages of high yields, short reaction times, and easy separation of catalysts and products, which are important for practical applications .

Safety And Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to handle this compound only under the close supervision of those properly qualified in the handling and use of potentially hazardous chemicals .

properties

IUPAC Name

3-bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c9-7-6-10-8-4-2-1-3-5-11(7)8/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZONBZFTQTRBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC=C(N2CC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650370
Record name 3-Bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine

CAS RN

701298-97-7
Record name 3-Bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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